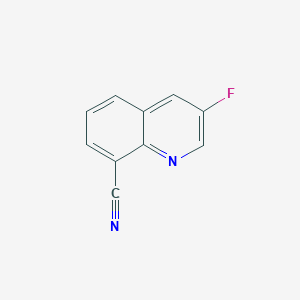

3-Fluoroquinoline-8-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

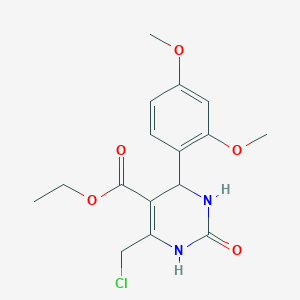

3-Fluoroquinoline-8-carbonitrile is a derivative of quinoline . Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .

Synthesis Analysis

Several publications over the last few decades have specified various methods of synthesis. This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

The molecular structure of 3-Fluoroquinoline-8-carbonitrile is similar to that of quinoline, with a fluoro group and a carbonitrile group attached at the 3rd and 8th positions respectively . The presence of these groups can significantly influence the compound’s properties and reactivity.Scientific Research Applications

Fluorescent Materials and Mechanofluorochromic Activities

A study by Zhang et al. (2021) discussed derivatives of dihydroisoquinoline carbonitrile showing potential in creating novel fluorescent materials with solid-state emissions covering the visible light range. This includes mechanofluorochromic (MFC) activities, relevant in the encryption of important image or text information, and single-molecular white fluorescence in organic solvents through concentration regulation (Zhang et al., 2021).

Antimicrobial Agents

Shah and Raj (2015) synthesized fluoroquinoline-carbonitrile derivatives, which were evaluated for their antibacterial and fungicidal activities against various bacterial species and fungi. This study highlights the potential of these compounds in developing new antimicrobial agents (Shah & Raj, 2015).

Inhibition of Tumor Progression Loci-2 (Tpl2) Kinase

Green et al. (2007) focused on the development of 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles for selective inhibition of Tpl2 kinase. This kinase is important in inflammatory diseases like rheumatoid arthritis. Their work identified compounds with potential for treating inflammation by inhibiting Tpl2 kinase and TNF-alpha production (Green et al., 2007).

Inhibitors of Epidermal Growth Factor Receptor (EGFR) Kinase

Wissner et al. (2003) explored the development of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives as irreversible inhibitors of EGFR and HER-2 kinases. Their research focused on compounds with improved water-solubility and biological properties, potentially useful in cancer treatment (Wissner et al., 2003).

Selective Chemosensors for Metal Ions

Research by Shally et al. (2020) developed novel chemosensors based on tetrahydroquinoline for the selective identification of toxic Pd2+ ions, illustrating the potential of these compounds in environmental monitoring and safety (Shally et al., 2020).

Corrosion Inhibition in Mild Steel

Verma et al. (2015) investigated 2-amino-4-arylquinoline-3-carbonitriles for their efficiency in inhibiting corrosion of mild steel in acidic solutions. Their study provides insights into the potential application of these compounds in industrial corrosion prevention (Verma et al., 2015).

Safety And Hazards

Future Directions

Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety. These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

properties

IUPAC Name |

3-fluoroquinoline-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-4-7-2-1-3-8(5-12)10(7)13-6-9/h1-4,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIUYNARBCXFNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoroquinoline-8-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B2449873.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2449877.png)

![5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2449878.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid](/img/structure/B2449879.png)

![N-(2,4-dimethylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449881.png)

![N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2449883.png)

![N-benzyl-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2449887.png)

![2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile](/img/structure/B2449889.png)